![molecular formula C17H24N2O2 B4737793 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine](/img/structure/B4737793.png)
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine
Overview
Description
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine, also known as MPMP, is a synthetic compound that has shown promising results in scientific research. This molecule has been studied for its potential use in the treatment of various diseases and disorders. In
Mechanism of Action
The mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to bind to certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have various biochemical and physiological effects in the body. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been shown to have neuroprotective effects and improve cognitive function. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has also been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in lab experiments is its potential therapeutic benefits. 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown promising results in various disease and disorder models, making it a potential candidate for further research. However, one limitation is its toxicity and potential side effects. More research is needed to determine the safety and efficacy of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine in humans.
Future Directions
There are several future directions for 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine research. One direction is to further investigate its potential therapeutic benefits in various disease and disorder models. Another direction is to study its safety and efficacy in humans. Additionally, more research is needed to fully understand the mechanism of action of 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine and its interactions with other molecules in the body.
Scientific Research Applications
4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has been studied for its potential use in the treatment of various diseases and disorders, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, 4-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}morpholine has shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-(4-morpholin-4-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14-6-8-19(9-7-14)17(20)15-2-4-16(5-3-15)18-10-12-21-13-11-18/h2-5,14H,6-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRZIJAQDFIBSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)[4-(morpholin-4-yl)phenyl]methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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